N'-(2-phenylacetyl)hexanehydrazide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N//'-(2-phenylacetyl)hexanehydrazide |
InChI |
InChI=1S/C14H20N2O2/c1-2-3-5-10-13(17)15-16-14(18)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
NRXUWXDPLHBEBP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NNC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)NNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Trifluoromethylphenoxy Derivatives
Compounds such as N’-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)-6-(3-(trifluoromethyl)phenoxy)hexanehydrazide () feature a trifluoromethylphenoxy group instead of a simple hexane chain. The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability, contributing to improved biofilm penetration. When combined with ciprofloxacin (CIP), these derivatives increase bacterial mortality from 16.99% (CIP alone) to 40–50% .
Thiophene-Based Analogues
N′-(2-Phenylacetyl)thiophene-2-carbohydrazide monohydrate () replaces the hexane chain with a thiophene ring. The sulfur atom in thiophene alters electronic properties and crystal packing (unit cell: a = 27.9910 Å, b = 6.5721 Å, c = 14.2821 Å, β = 92.600°) compared to the aliphatic hexane chain. This structural variation may reduce solubility in polar solvents but enhance π-π stacking interactions in biological targets .
Lactone-Containing Derivatives
N’-(2-Oxotetrahydrofuran-3-yl)hexanehydrazide (compound 13, ) incorporates a tetrahydrofuran lactone ring. Key spectral distinctions include:
- IR : Lactone C=O stretch at 1762 cm⁻¹ vs. hydrazide C=O at 1641 cm⁻¹.
- ¹H NMR: Resonances for lactone protons (δ 4.41–4.22 ppm) and hexane chain protons (δ 1.62–0.78 ppm).
Synergistic Effects with Antibiotics
Several hexanehydrazide derivatives enhance the efficacy of ciprofloxacin (CIP):
The CF₃ and pyridinyl groups likely disrupt bacterial quorum sensing (via PqsR inhibition) and biofilm formation, whereas the hexane chain in the target compound may prioritize passive diffusion through lipid membranes.
Antimicrobial and Antifungal Activity
Thiourea derivatives with phenylacetyl groups (e.g., 1-(4-benzylidene-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-3-(2-phenylacetyl)thiourea, ) exhibit moderate antimicrobial activity.
Solubility and Stability
- The hexane chain in N'-(2-phenylacetyl)hexanehydrazide likely reduces water solubility compared to thiophene or lactone-containing analogues.
- Lactone rings (e.g., compound 13) introduce hydrolytic instability under basic conditions, whereas the hexane chain may improve stability in non-polar environments .
Preparation Methods
Reaction Mechanism and Procedure
The most direct route involves reacting hexanehydrazide with 2-phenylacetyl chloride under basic aqueous conditions. This method mirrors the synthesis of 2-phenyl-N′-(2-phenylacetyl)acetohydrazide, where sodium carbonate neutralizes HCl generated during the acylation. The general reaction scheme is:
Key steps include:
Experimental Data from Analogous Reactions
| Parameter | Value (Source) |
|---|---|
| Solvent | Water |
| Base | Sodium carbonate |
| Temperature | 5–10°C |
| Yield (Analogous Compound) | Not explicitly reported |
This method prioritizes simplicity but may require optimization for hexanehydrazide’s lower solubility in water compared to smaller hydrazides.
Acylation in Pyridine-Mediated Organic Solvents
Reaction Design and Efficiency
Pyridine serves dual roles as a solvent and HCl scavenger, enabling reactions at ambient temperatures. This approach is exemplified in syntheses of pyrrolidinone-based hydrazides, where pyridine facilitates high yields (e.g., 98% in similar acylations). The reaction proceeds as:
Critical Parameters
Yield Data from Comparable Reactions
| Substrate | Yield | Conditions | Source |
|---|---|---|---|
| 3-Oxo-3-pyridin-2-yl-propionic acid ethyl ester | 98% | Pyridine, 20°C, 20 h | |
| 2-(6-Bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone | 69.7% | Pyridine, 20°C, 10 h |
These results suggest that pyridine-mediated reactions achieve superior yields compared to aqueous methods, though hexanehydrazide’s bulkier structure may necessitate longer reaction times.
Comparative Analysis of Methods
Solvent and Base Selection
Temperature and Reaction Kinetics
Purification Challenges
-
Aqueous Method : Requires crystallization, which may be inefficient for polar hydrazides.
-
Pyridine Method : Silica-based purification (e.g., chromatography) offers higher purity.
Optimization Strategies
Solvent Modifications
Catalytic Additives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
